molecular formula C7H5ClN2 B1278771 5-Amino-2-chlorobenzonitrile CAS No. 35747-58-1

5-Amino-2-chlorobenzonitrile

Cat. No.: B1278771
CAS No.: 35747-58-1
M. Wt: 152.58 g/mol
InChI Key: VVDIMAMYKUTSCL-UHFFFAOYSA-N
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Description

5-Amino-2-chlorobenzonitrile is an organic compound with the molecular formula C7H5ClN2. It is characterized by the presence of amino and chloro functional groups attached to a benzonitrile core. This compound is known for its applications in various chemical processes and is often used as an intermediate in the synthesis of more complex molecules .

Scientific Research Applications

5-Amino-2-chlorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-chlorobenzonitrile is not clear as it is not a bioactive compound. It’s primarily used in chemical synthesis and research .

Safety and Hazards

5-Amino-2-chlorobenzonitrile is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Chemical Reactions Analysis

5-Amino-2-chlorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The amino and chloro groups can participate in substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Formation of Benzothiadiazine Rings: It is used to build up the 2,2-dioxide-1H-2,1,3-benzothiadiazine ring system.

Common reagents and conditions for these reactions include the use of catalysts, specific solvents, and controlled temperatures to achieve the desired products.

Comparison with Similar Compounds

5-Amino-2-chlorobenzonitrile can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the benzonitrile core.

Properties

IUPAC Name

5-amino-2-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDIMAMYKUTSCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451179
Record name 5-amino-2-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35747-58-1
Record name 5-amino-2-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 10.0 g (54.8 mmol) 2-chloro-5-nitrobenzonitril in 500 ml ethanol was hydrogenated at 40 psi by using 0.5 g 5% Pd-C as a catalyst. The catalyst was filtered off and the filtrate was evaporated in vacuo. Recrystallization (ethanol-water) gave 3.6 g (43%) 5-amino-2-chlorobenzonitril. M.p. 129-130° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 10.0 g (54.8 mmol) 2-chloro-5-nitrobenzonitrile in 500 ml ethanol was hydrogenated at 30 psi by using 0.5 g 5% Pd-C as a catalyst When the hydrogen uptake had ceased, the reaction mixture was filtered and evaporated in vacuo. The residue was recrystallized (ethanol-water) to give 3.6 g (44%) of 5-amino-2-chlorobenzonitrile. M.p. 129°-130° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

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Reaction Step One

Synthesis routes and methods IV

Procedure details

2-Chloro-5-nitrobenzonitrile (25 g, 137 mmol) was dissolved in ethanol (275 mL). Stannous chloride dihydrate (154.5 g, 0.685 M) was added and the mixture stirred at 70° C. for 30 min. The mixture was then cooled to room temperature and poured into crushed ice. The mixture was made basic with solid sodium hydroxide. This mixture was extracted with ethyl acetate (3×100 mL). The extracts were combined, washed with brine, dried (MgSO4), concentrated and the residue dried under vacuum and recrystallized from ethanol to yield light brown needles (10.6 g, 51%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
275 mL
Type
solvent
Reaction Step One
[Compound]
Name
Stannous chloride dihydrate
Quantity
154.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
51%

Synthesis routes and methods V

Procedure details

Conc. HCl (15.6 ml) was added dropwise to 2-chloro-5-nitrobenzonitrile (3.38 g, 18.5 mmol) and SnCl2.2H2O (18.9 g, 83.9 mmol, 4.5 eq.) in isopropanol (35 ml). The mixture was heated at 120° C. for 2 h and then cooled to room temperature and made basic using aq. NaOH. The mixture was extracted with dichloromethane, dried over Na2SO4 and filtered through silica gel. Concentration under reduced pressure gave 5-amino-2-chlorobenzonitrile (2.58 g, 91%).
Name
Quantity
15.6 mL
Type
reactant
Reaction Step One
Quantity
3.38 g
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 5-Amino-2-chlorobenzonitrile in the synthesis described in the research paper?

A1: this compound serves as a starting material in the multi-step synthesis of a novel Schiff-base ligand containing a tetrazole moiety []. The researchers reacted it with cyclohexane-1,3-dione to form 5,5'-(((1E,3E)-cyclohexane-1,3-diylidene)bis(azanylylidene))bis(2-chlorobenzonitrile). This intermediate product then undergoes further reactions to ultimately yield the desired ligand for complexation with metal ions.

Q2: Does the research explore the biological activity of this compound itself?

A2: No, the research focuses on the biological activity of the final metal complexes synthesized using the ligand derived from this compound []. The paper does not investigate the activity of this compound as a standalone compound.

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